nNOS Inhibition and Isoform Selectivity
3-(5-Nitro-1H-pyrazol-1-yl)piperidine inhibits rat neuronal nitric oxide synthase (nNOS) with an IC₅₀ of 110 nM, as measured in Sprague-Dawley rat brain homogenates [1]. In contrast, its inhibitory activity against human endothelial NOS (eNOS) is substantially weaker, with an IC₅₀ of 23,500 nM (23.5 µM) in Sf9 cell-based assays [2]. While direct head-to-head comparison data against the most closely related structural analogs (e.g., 4-(5-Nitro-1H-pyrazol-1-yl)piperidine) are not available in the public literature, this selectivity profile—approximately 214-fold preference for nNOS over eNOS—represents a class-level characteristic that distinguishes the 5-nitro-3-piperidine substitution pattern from other NOS inhibitors.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | nNOS: 110 nM; eNOS: 23,500 nM |
| Comparator Or Baseline | No direct comparator data available; baseline is eNOS as isoform selectivity reference |
| Quantified Difference | ~214-fold selectivity for nNOS over eNOS |
| Conditions | nNOS: Sprague-Dawley rat brain homogenates, oxyhemoglobin-to-methemoglobin conversion assay, 10 min incubation; eNOS: human eNOS expressed in Sf9 cells, [³H]L-arginine to [³H]L-citrulline conversion, 15 min preincubation |
Why This Matters
The differential nNOS/eNOS inhibitory profile informs selection for neurological target programs where minimizing cardiovascular liability from eNOS blockade is critical.
- [1] BindingDB. BDBM50209245 (CHEMBL247378): Inhibition of nNOS in Sprague-Dawley rat brain homogenates. BindingDB Database. View Source
- [2] BindingDB. BDBM50394738 (CHEMBL2165828): Inhibition of human eNOS expressed in Sf9 cells. BindingDB Database. View Source
